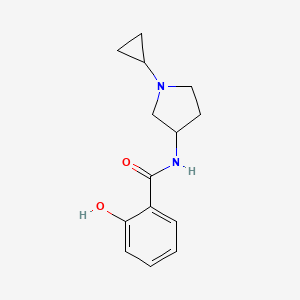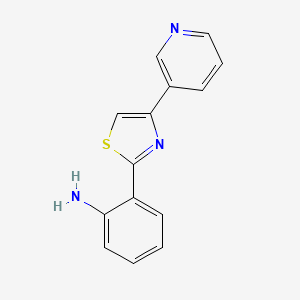
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Mecanismo De Acción
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a variety of effects, including reduced seizure activity, reduced anxiety, and potentially reduced drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to a variety of effects, including reduced neuronal excitability, reduced seizure activity, and potentially reduced anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. One area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of substance use disorders, particularly for reducing drug-seeking behavior. Another area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of anxiety and depression, which may be related to its ability to increase GABAergic neurotransmission. Finally, further studies are needed to explore the potential therapeutic applications of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in other neurological and psychiatric disorders.
Métodos De Síntesis
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including a pyrrolidine ring and a benzimidazole ring, which are then coupled together to form N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.
Propiedades
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13-4-2-1-3-12(13)14(18)15-10-7-8-16(9-10)11-5-6-11/h1-4,10-11,17H,5-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRBRQZQCMXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)NC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589345.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)

![4-[(2-Ethoxyacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589374.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)


![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)
![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)